molecular formula C19H20BrFN2O2 B3458130 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine

1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine

Cat. No. B3458130
M. Wt: 407.3 g/mol
InChI Key: FBJXXKDGBMEHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine, also known as BFBP, is a chemical compound that has been widely studied in scientific research. It belongs to the class of piperazine derivatives and has been found to have potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has been studied extensively for its potential applications in various scientific fields. In neuroscience, 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has been found to act as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has also been shown to have affinity for other receptor types such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in the regulation of motor function and neuroprotection, respectively. In pharmacology, 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has been used as a reference compound for the development of new drugs that target the 5-HT1A receptor. In medicinal chemistry, 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has been used as a scaffold for the design of new compounds with improved pharmacological properties.

Mechanism of Action

1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine acts as a selective antagonist of the 5-HT1A receptor by binding to the receptor site and preventing the activation of downstream signaling pathways. This results in a decrease in the release of serotonin, which is a neurotransmitter involved in the regulation of mood, anxiety, and stress. 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine also has affinity for other receptor types such as the dopamine D2 receptor and the sigma-1 receptor, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has been found to have various biochemical and physiological effects in animal models. In a study using rats, 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine was found to decrease anxiety-like behavior and increase exploratory behavior in an open-field test. 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine was also found to decrease the immobility time in a forced swim test, which is a measure of depression-like behavior. In another study using mice, 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine was found to increase locomotor activity and improve motor coordination in a rotarod test. These findings suggest that 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine may have potential therapeutic applications in the treatment of anxiety, depression, and motor disorders.

Advantages and Limitations for Lab Experiments

1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has several advantages for lab experiments. It is a well-characterized compound with a high degree of purity, which makes it suitable for use as a reference compound in pharmacological assays. 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine is also stable and can be stored for long periods without degradation. However, 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain assays. 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine also has limited selectivity for the 5-HT1A receptor, which may complicate the interpretation of pharmacological data.

Future Directions

There are several future directions for the study of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine. One direction is the development of new compounds based on the 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine scaffold with improved pharmacological properties. Another direction is the investigation of the role of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine in the regulation of other neurotransmitter systems such as the dopamine and sigma systems. Additionally, the study of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine in animal models of neurological and psychiatric disorders may provide insights into its potential therapeutic applications. Finally, the development of new assays and techniques for the study of 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine may help to overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine is a chemical compound that has been widely studied for its potential applications in various scientific fields. Its synthesis method has been optimized to achieve high yields and purity for research purposes. 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine acts as a selective antagonist of the 5-HT1A receptor and has affinity for other receptor types such as the dopamine D2 receptor and the sigma-1 receptor. 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has various biochemical and physiological effects in animal models and may have potential therapeutic applications in the treatment of anxiety, depression, and motor disorders. 1-(5-bromo-2-methoxybenzyl)-4-(4-fluorobenzoyl)piperazine has advantages and limitations for lab experiments, and there are several future directions for its study.

properties

IUPAC Name

[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrFN2O2/c1-25-18-7-4-16(20)12-15(18)13-22-8-10-23(11-9-22)19(24)14-2-5-17(21)6-3-14/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJXXKDGBMEHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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